![molecular formula C11H11Cl2O2- B14018401 2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate is an organic compound characterized by the presence of chloromethyl and methyl groups attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate typically involves the chloromethylation of 4-methylphenylacetate. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(chloromethyl)-1,4-bis(3′,7′-dimethyloctyloxy)benzene: Similar structure with chloromethyl groups and a phenyl ring.
4-Methylphenylacetate: Lacks the chloromethyl groups but shares the phenylacetate core.
3,5-Dichloromethylphenylacetate: Similar structure with dichloromethyl groups instead of bis(chloromethyl).
Uniqueness
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate is unique due to the presence of both chloromethyl and methyl groups on the phenyl ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H11Cl2O2- |
|---|---|
Molecular Weight |
246.11 g/mol |
IUPAC Name |
2-[3,5-bis(chloromethyl)-4-methylphenyl]acetate |
InChI |
InChI=1S/C11H12Cl2O2/c1-7-9(5-12)2-8(4-11(14)15)3-10(7)6-13/h2-3H,4-6H2,1H3,(H,14,15)/p-1 |
InChI Key |
AGAGWKIHWFXNMT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1CCl)CC(=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


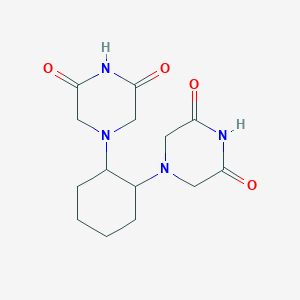

![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
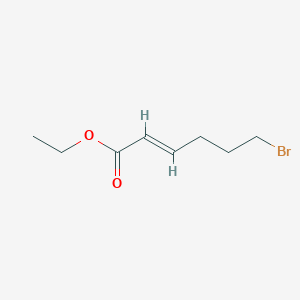
![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)

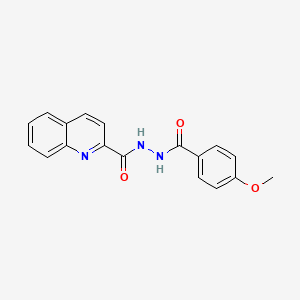

![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)
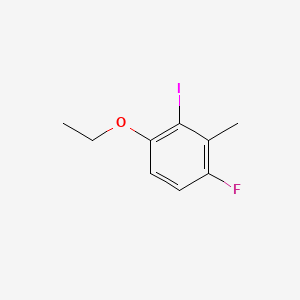
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
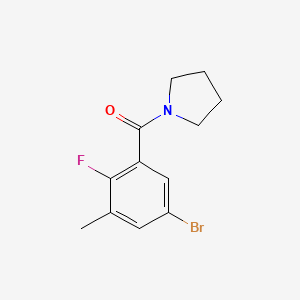

![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)
